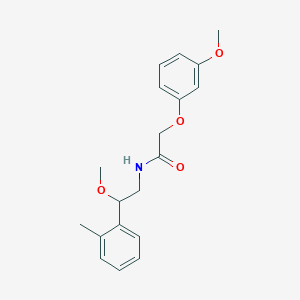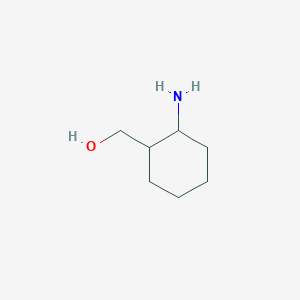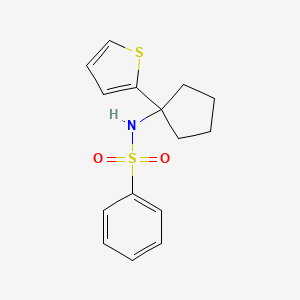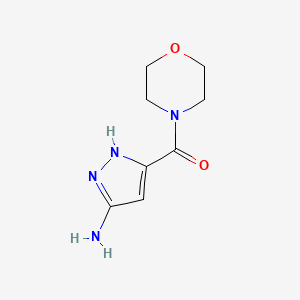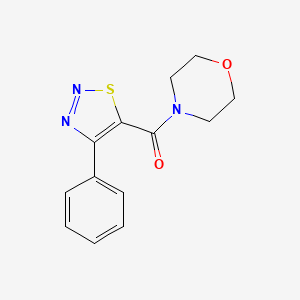
2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C19H20BrNO2 . It has an average mass of 374.272 Da and a mono-isotopic mass of 373.067749 Da .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” consists of a benzamide group attached to a tetrahydro-2H-pyran ring via a bromomethyl group . The phenyl group is attached to the tetrahydro-2H-pyran ring .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves disrupting key cellular pathways, making it a potential candidate for targeted cancer therapies .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Studies have explored the anti-inflammatory potential of this compound. It modulates inflammatory mediators and suppresses pro-inflammatory cytokines, suggesting its use in managing inflammatory conditions .
Neuroprotective Effects
The compound’s structure hints at possible neuroprotective properties. Researchers have investigated its impact on neuronal cells, focusing on oxidative stress, neuroinflammation, and neurodegenerative disorders. It may offer therapeutic benefits in conditions like Alzheimer’s disease and Parkinson’s disease .
Antimicrobial Applications
2-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide: exhibits antimicrobial activity against bacteria, fungi, and even some viruses. Its unique chemical structure allows it to disrupt microbial membranes or interfere with essential cellular processes. Researchers are exploring its potential as an alternative to existing antimicrobial agents .
Chemical Biology and Enzyme Inhibition
This compound interacts with specific enzymes, making it valuable in chemical biology studies. Researchers have used it as a probe to investigate enzyme function and inhibition. Its selectivity toward certain enzymes opens up avenues for drug discovery and enzyme-targeted therapies .
Photodynamic Therapy (PDT)
Photodynamic therapy involves using light-activated compounds to treat cancer and other diseases. 2-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide has been explored as a potential photosensitizer in PDT. When exposed to light, it generates reactive oxygen species that selectively damage cancer cells, sparing healthy tissue .
These applications highlight the compound’s versatility and potential impact across diverse scientific disciplines. Researchers continue to explore its properties, aiming to unlock further therapeutic applications. Keep in mind that while promising, more research is needed to fully understand its mechanisms and optimize its use in clinical settings . 🌟
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXUIAHDYPNMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one](/img/structure/B2818057.png)
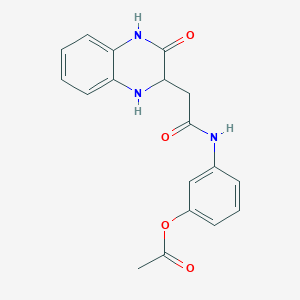

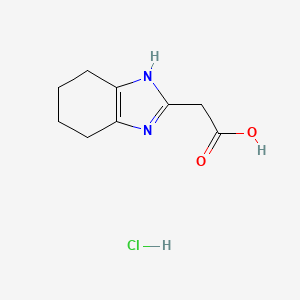
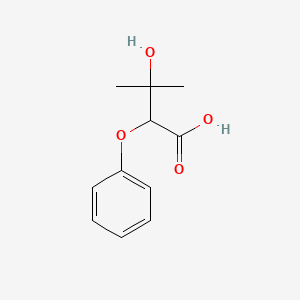
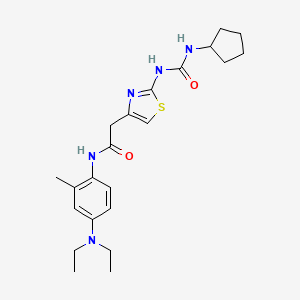
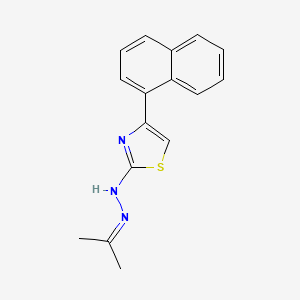
![4-benzyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2818068.png)
![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2818069.png)
